N-[(4-ethoxy-6-phenyl-1,3,5-triazin-2-yl)carbamoyl]-4-methylbenzenesulfonamide
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Overview
Description
3-(4-Ethoxy-6-phenyl-1,3,5-triazin-2-yl)-1-(4-methylbenzenesulfonyl)urea is a complex organic compound that belongs to the class of triazine derivatives. Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. This particular compound is characterized by the presence of a triazine ring, an ethoxy group, a phenyl group, and a sulfonylurea moiety, making it a molecule of interest for its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-ethoxy-6-phenyl-1,3,5-triazin-2-yl)-1-(4-methylbenzenesulfonyl)urea typically involves multiple steps, starting with the preparation of the triazine core. One common method involves the cyclization of appropriate precursors under controlled conditions. The ethoxy and phenyl groups are introduced through nucleophilic substitution reactions, while the sulfonylurea moiety is attached via a condensation reaction with a suitable sulfonyl chloride and urea derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography. The scalability of the process is crucial for industrial applications, ensuring that the compound can be produced in sufficient quantities for research and commercial use.
Chemical Reactions Analysis
Types of Reactions
3-(4-Ethoxy-6-phenyl-1,3,5-triazin-2-yl)-1-(4-methylbenzenesulfonyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halides or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
3-(4-Ethoxy-6-phenyl-1,3,5-triazin-2-yl)-1-(4-methylbenzenesulfonyl)urea has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(4-ethoxy-6-phenyl-1,3,5-triazin-2-yl)-1-(4-methylbenzenesulfonyl)urea involves its interaction with specific molecular targets. The sulfonylurea moiety is known to bind to certain enzymes or receptors, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s observed biological effects. The triazine ring and other functional groups may also contribute to the compound’s overall activity by enhancing its binding affinity or stability.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Methoxy-6-phenyl-1,3,5-triazin-2-yl)-1-(4-methylbenzenesulfonyl)urea
- 3-(4-Ethoxy-6-methyl-1,3,5-triazin-2-yl)-1-(4-methylbenzenesulfonyl)urea
- 3-(4-Ethoxy-6-phenyl-1,3,5-triazin-2-yl)-1-(4-chlorobenzenesulfonyl)urea
Uniqueness
Compared to similar compounds, 3-(4-ethoxy-6-phenyl-1,3,5-triazin-2-yl)-1-(4-methylbenzenesulfonyl)urea stands out due to its specific combination of functional groups, which may confer unique chemical and biological properties
Properties
Molecular Formula |
C19H19N5O4S |
---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
1-(4-ethoxy-6-phenyl-1,3,5-triazin-2-yl)-3-(4-methylphenyl)sulfonylurea |
InChI |
InChI=1S/C19H19N5O4S/c1-3-28-19-21-16(14-7-5-4-6-8-14)20-17(23-19)22-18(25)24-29(26,27)15-11-9-13(2)10-12-15/h4-12H,3H2,1-2H3,(H2,20,21,22,23,24,25) |
InChI Key |
GQCHWGPVFMLONQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC(=NC(=N1)NC(=O)NS(=O)(=O)C2=CC=C(C=C2)C)C3=CC=CC=C3 |
Origin of Product |
United States |
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